molecular formula C13H16F3NO3S B2505256 4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 1234989-25-3

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2505256
CAS No.: 1234989-25-3
M. Wt: 323.33
InChI Key: HQCLSFQFIOQQLK-UHFFFAOYSA-N
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Description

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzenesulfonyl group attached to a piperidine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxypiperidine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine, while reduction of the sulfonyl group may produce 4-methoxy-1-[3-(trifluoromethyl)benzenesulfanyl]piperidine.

Scientific Research Applications

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to the presence of the piperidine ring, which can impart additional biological activity and chemical reactivity compared to similar compounds that lack this structural feature. The combination of the methoxy, trifluoromethyl, and sulfonyl groups also provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-methoxy-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c1-20-11-5-7-17(8-6-11)21(18,19)12-4-2-3-10(9-12)13(14,15)16/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCLSFQFIOQQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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